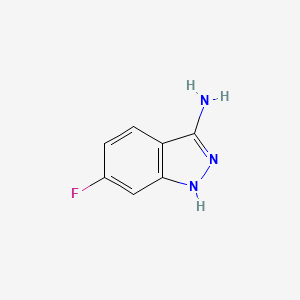

6-fluoro-1H-indazol-3-amine

Description

Significance of the Indazole Core in Bioactive Compounds and Drug Discovery

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netbenthamdirect.com This versatility has led to the incorporation of the indazole core into a variety of therapeutic agents. igi-global.comresearchgate.net Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgbiotech-asia.orgmdpi.com

The structural and electronic properties of the indazole ring system, including its ability to exist in different tautomeric forms, contribute to its capacity to interact with diverse biological macromolecules. researchgate.netigi-global.com This has made it a focal point in the design and synthesis of new therapeutic agents for a range of diseases. longdom.orgresearchgate.net Several FDA-approved drugs contain the indazole scaffold, underscoring its importance in pharmaceutical development. pnrjournal.comrsc.org

Table 1: Examples of Biological Activities of Indazole Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology rsc.orglongdom.org |

| Anti-inflammatory | Inflammatory Diseases biotech-asia.orgresearchgate.net |

| Antimicrobial | Infectious Diseases biotech-asia.orgresearchgate.net |

| Antiviral | Virology igi-global.com |

Rationale for Fluorine Substitution in Indazole Derivatives for Research Enhancement

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of a drug candidate. tandfonline.comnih.gov The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological profile. tandfonline.comnih.gov

Fluorination can lead to several advantageous modifications, including:

Improved Metabolic Stability: The substitution of a hydrogen atom with a fluorine atom at a site susceptible to metabolic attack can block or slow down metabolic degradation, thereby increasing the compound's half-life. tandfonline.combohrium.comrroij.com

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets. tandfonline.combohrium.com This can result in increased potency and selectivity. ontosight.ai

Increased Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. rroij.combenthamscience.com

Modulation of pKa: The presence of a fluorine atom can alter the acidity or basicity of nearby functional groups, which can impact a compound's pharmacokinetic properties. bohrium.comnih.gov

The strategic placement of fluorine on the indazole scaffold, as seen in 6-fluoro-1H-indazol-3-amine, is a deliberate design choice aimed at optimizing the molecule's physicochemical and pharmacological properties for research and potential therapeutic applications. researchgate.net

Table 2: Effects of Fluorine Substitution in Drug Design

| Property Affected | Consequence |

|---|---|

| Metabolic Stability | Increased drug half-life tandfonline.combohrium.com |

| Binding Affinity | Enhanced potency and selectivity tandfonline.comontosight.ai |

| Lipophilicity | Improved membrane permeability rroij.combenthamscience.com |

Overview of Research Trajectories for this compound

The compound this compound serves as a key building block and intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Research involving this specific fluorinated indazole has primarily focused on its utility in the development of kinase inhibitors, particularly for applications in oncology. mdpi.comchemimpex.com

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development of cancer. The 1H-indazol-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of interacting with the ATP-binding site of various kinases. nih.gov The addition of the fluorine atom at the 6-position is intended to enhance the inhibitory activity and other pharmacological properties of the resulting compounds. mdpi.com

Derivatives of this compound have been investigated as inhibitors of various kinases, including Receptor-Interacting Protein 2 (RIP2) kinase, which is involved in inflammatory processes. acs.orgresearchgate.netnih.gov Furthermore, the core structure is utilized in the synthesis of inhibitors for other targets, such as indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune suppression in cancer. The ongoing research into derivatives of this compound highlights its significance as a versatile scaffold in the quest for novel therapeutic agents. chemimpex.comtandfonline.com

Propriétés

IUPAC Name |

6-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOGFRGFWFEFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620411 | |

| Record name | 6-Fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404827-75-4 | |

| Record name | 6-Fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What are the common synthetic routes for 6-fluoro-1H-indazol-3-amine, and what are their limitations?

Synthesis of this compound typically involves multi-step protocols analogous to halogenated indazole derivatives. Key steps include:

- Cyclization : Fluorinated benzene precursors undergo cyclization with hydrazine derivatives to form the indazole core.

- Amination : Introduction of the amine group at position 3 via nucleophilic substitution or catalytic amination .

Q. Limitations :

- Low yields due to competing side reactions (e.g., over-fluorination or ring-opening).

- Purification challenges arising from byproducts like regioisomers (e.g., 5-fluoro vs. 6-fluoro derivatives) .

Q. Table 1: Comparison of Synthetic Methods for Halogenated Indazoles

| Method | Yield (%) | Key Challenges | Reference |

|---|---|---|---|

| Cyclization/Amination | 45-60 | Regioisomer separation | |

| Palladium Catalysis | 50-70 | Catalyst cost and sensitivity |

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 19F NMR confirm regiochemistry and fluorine substitution patterns. Fluorine’s electron-withdrawing effect shifts aromatic proton signals distinctively .

- Mass Spectrometry (LC-MS) : Validates molecular weight (151.14 g/mol) and detects impurities.

- X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., 1H vs. 2H-indazole) using programs like SHELXL .

- HPLC : Quantifies purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How does the fluorine substituent at the 6-position influence the compound’s interaction with biological targets compared to other halogenated indazoles?

Fluorine’s unique physicochemical properties (small atomic radius, high electronegativity) modulate:

- Binding Affinity : Enhances interactions with hydrophobic pockets in enzymes (e.g., kinases) via C-F···H bonds.

- Metabolic Stability : Reduces oxidative metabolism compared to chloro/bromo analogs, extending half-life .

Q. Table 2: Substituent Effects on Biological Activity

| Substituent | LogP | IC50 (Kinase X, nM) | Metabolic Stability (t1/2, h) |

|---|---|---|---|

| -F (6-position) | 1.2 | 12 ± 2 | 4.5 |

| -Cl | 1.8 | 25 ± 5 | 2.1 |

| -Br | 2.1 | 30 ± 6 | 1.8 |

Data extrapolated from studies on 6-chloro-1H-indazol-3-amine and 7-fluoro-4-iodo analogs .

Q. What strategies are employed to resolve conflicting structure-activity relationship (SAR) data in derivatives of this compound?

Conflicting SAR data often arise from:

- Tautomerism : The 1H/2H-indazole equilibrium alters binding modes. Use X-ray crystallography or DFT calculations to identify dominant tautomers .

- Off-target Effects : Employ orthogonal assays (e.g., kinase profiling panels) to distinguish target-specific activity .

- Meta-analysis : Aggregate data from analogs (e.g., 6,7-difluoro derivatives) to identify trends in electronic/steric effects .

Q. Methodological Workflow :

Computational Docking : Predict binding poses using fluorine’s electrostatic potential maps.

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to validate interactions.

In Vivo Pharmacokinetics : Address discrepancies between in vitro potency and in vivo efficacy .

Q. How can researchers optimize the pharmacokinetic (PK) profile of this compound derivatives for therapeutic applications?

Challenges :

Q. Optimization Strategies :

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of fluorinated indazoles across studies?

- Standardization : Use consistent assay conditions (e.g., ATP concentration in kinase assays).

- Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability.

- Meta-Data Sharing : Collaborate via platforms like PubChem to aggregate and compare datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.